5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The official IUPAC name for this compound is 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid , which precisely describes the structural arrangement and functional group positioning. This nomenclature system indicates the presence of a ketone group at position 5 and a carboxylic acid functionality at position 3 within the octahydrocyclopenta[c]pyrrole framework.
The compound is assigned the Chemical Abstracts Service registry number 1403766-56-2, providing a unique identifier for this specific molecular entity. Alternative systematic names documented in chemical databases include "5-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid" and "Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo-". These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with established nomenclature conventions.
The systematic naming convention also encompasses various synonym designations used across different chemical databases and literature sources. Common synonyms include the simplified descriptor "this compound" and the more detailed Chemical Abstracts nomenclature. The consistency in naming across multiple authoritative sources validates the established nomenclature for this compound and ensures accurate identification in scientific literature and chemical databases.
Molecular Conformation and Stereochemical Analysis
The molecular conformation of this compound is characterized by a rigid bicyclic framework that significantly constrains conformational flexibility. The compound possesses the molecular formula C8H11NO3 with a molecular weight of 169.18 grams per mole, indicating a compact heterocyclic structure with multiple functional groups. The structural representation can be expressed through the simplified molecular-input line-entry system notation as "C1C2CNC(C2CC1=O)C(=O)O", which clearly delineates the connectivity pattern and functional group arrangements.
The stereochemical analysis reveals the presence of multiple chiral centers within the bicyclic framework, contributing to the compound's three-dimensional structural complexity. The octahydro designation indicates complete saturation of the cyclopenta[c]pyrrole ring system, with specific stereochemical configurations at positions 3a and 6a being particularly important for determining overall molecular conformation. The International Chemical Identifier key "GYVMVZUBLHDJPJ-UHFFFAOYSA-N" provides a unique structural fingerprint that encompasses the complete stereochemical information.
The conformational behavior of this compound is significantly influenced by the presence of both the ketone functionality at position 5 and the carboxylic acid group at position 3. These functional groups introduce electronic effects and potential for intramolecular interactions that can stabilize specific conformational states. The rigid bicyclic nature of the scaffold limits conformational mobility compared to more flexible chain compounds, resulting in well-defined spatial arrangements of functional groups that are crucial for biological activity and chemical reactivity.
Table 1: Molecular Properties and Structural Identifiers
X-ray Crystallographic Data and Bond Angle Metrics
While specific X-ray crystallographic data for this compound is limited in the available literature, structural analysis of closely related cyclopenta-pyrrole derivatives provides valuable insights into expected bond angle metrics and crystallographic parameters. The bicyclic framework of this compound class typically exhibits characteristic bond angles that reflect the constraint imposed by ring fusion and the presence of heteroatoms within the structure.
Comparative analysis with related octahydrocyclopenta[c]pyrrole derivatives suggests that the compound likely adopts a chair-like conformation for the pyrrolidine ring, while the cyclopentane portion maintains an envelope conformation to minimize steric strain. The presence of the ketone functionality at position 5 introduces planarity constraints around the carbonyl carbon, with expected bond angles approaching 120 degrees for optimal orbital overlap and electronic stabilization.
The carboxylic acid functionality contributes additional structural complexity through potential hydrogen bonding interactions, both intramolecular and intermolecular, which can influence crystal packing arrangements and overall molecular geometry. Studies on related carboxylic acid-containing heterocycles indicate that oxygen-carbon-oxygen bond angles in carboxylic acids typically range from 120 to 125 degrees, depending on the local electronic environment and substitution pattern.
Research on structurally similar bicyclic proline analogues has demonstrated that the ring fusion geometry significantly impacts the overall three-dimensional structure and biological activity. The cis-fusion pattern commonly observed in cyclopenta[c]pyrrole systems results in specific dihedral angles between ring planes that are crucial for understanding the compound's conformational preferences and potential interactions with biological targets.
Comparative Analysis with Related Cyclopenta-Pyrrole Derivatives
The structural comparison of this compound with related cyclopenta-pyrrole derivatives reveals important structure-activity relationships and conformational differences within this compound class. The parent compound octahydrocyclopenta[c]pyrrole-1-carboxylic acid, with molecular formula C8H13NO2 and molecular weight 155.19 grams per mole, lacks the ketone functionality present in the target compound, resulting in different electronic properties and conformational behavior.
Comparison with octahydrocyclopenta[b]pyrrole, which features a different ring fusion pattern, highlights the importance of regioisomerism in determining overall molecular properties. The [b]-fused isomer with molecular formula C7H13N and molecular weight 111.18 grams per mole represents a structurally related but distinct heterocyclic system with different stereochemical constraints and conformational preferences. The absence of the carboxylic acid functionality in this derivative significantly alters its solubility profile and potential for hydrogen bonding interactions.
Table 2: Comparative Analysis of Related Cyclopenta-Pyrrole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Chemical Abstracts Service Number |
|---|---|---|---|---|
| This compound | C8H11NO3 | 169.18 | Ketone at position 5, carboxylic acid at position 1 | 1403766-56-2 |
| Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | C8H13NO2 | 155.19 | Carboxylic acid at position 1, no ketone | 270902-48-2 |
| Octahydrocyclopenta[b]pyrrole | C7H13N | 111.18 | Different ring fusion pattern, no functional groups | 5661-02-9 |
| (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | C8H13NO2 | 155.19 | Defined stereochemistry, carboxylic acid functionality | 926276-11-1 |
The stereochemical analysis of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid provides insights into the importance of absolute configuration in determining biological activity and chemical reactivity. This enantiomerically pure derivative demonstrates how specific stereochemical arrangements can significantly impact the three-dimensional structure and potential interactions with chiral environments, such as enzyme active sites or receptor binding pockets.
Synthetic methodologies for accessing these related derivatives often involve similar cyclization strategies and functional group transformations, but the presence of the ketone functionality in this compound requires specialized synthetic approaches. The compound serves as an important intermediate in the synthesis of more complex pharmaceutical targets, including antiviral agents such as telaprevir, which highlights its significance in medicinal chemistry applications.
The electronic properties of these derivatives vary significantly based on the presence and positioning of functional groups. The ketone functionality in the target compound introduces electron-withdrawing effects that can influence both the acidity of the carboxylic acid group and the overall reactivity profile of the molecule. This electronic modulation represents an important consideration for understanding structure-activity relationships within this compound class and designing derivatives with enhanced biological or chemical properties.
Properties
IUPAC Name |
5-oxo-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-5-1-4-3-9-7(8(11)12)6(4)2-5/h4,6-7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVMVZUBLHDJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201094 | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-56-2 | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation-Carboxylation Route Using N-Protected Octahydrocyclopenta[c]pyrrole
One of the most established and industrially relevant methods involves the lithiation of an N-protected octahydrocyclopenta[c]pyrrole derivative, followed by carboxylation or esterification steps to introduce the carboxylic acid functionality.
- Starting Material: N-protected octahydrocyclopenta[c]pyrrole, commonly with a tert-butoxycarbonyl (Boc) group.
- Solvents: Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dioxane.
- Chiral Ligands: (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine to induce chirality.
- Base: Lithium alkylide, typically sec-butyl lithium (s-BuLi) in cyclohexane solution.
- Temperature: Low temperatures between -50 °C and -78 °C to control reactivity and selectivity.
- Electrophiles: Carbon dioxide (CO₂) for carboxylation or vinyl chloroformate for ester formation.
- N-Boc octahydrocyclopenta[c]pyrrole is dissolved in the chosen solvent and cooled to the target low temperature.
- The chiral ligand is added to create a chiral environment.
- s-Butyl lithium is added dropwise to generate the lithio intermediate.
- After 2–3 hours of stirring at low temperature, the reaction mixture is treated with CO₂ gas or vinyl chloroformate.
- The reaction is then warmed to room temperature and worked up by acidification and extraction.
- Purification is typically achieved via silica gel column chromatography.
- The method provides a short synthetic route with high yields (e.g., 2.9 g from 4.2 g starting material in one embodiment).
- Optical purity is maintained due to the chiral ligand and controlled conditions.
- The process is scalable for industrial production.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Conditions/Details | Outcome |
|---|---|---|
| N-Protecting Group | tert-Butyloxycarbonyl (Boc) | Stability and selectivity |
| Solvent | Methyl tert-butyl ether (preferred), THF, dioxane | Good solubility and control |
| Chiral Ligand | (+)-Tocosamine or (+)-3-methyl-ten diazocine | Induces chirality |
| Base | s-Butyl lithium (1.4 M in cyclohexane) | Strong base for lithiation |
| Temperature | -78 °C to -50 °C | Controls reaction rate and selectivity |
| Reaction Time | 2–3 hours lithiation; additional time for electrophile reaction | Efficient conversion |
| Electrophile | CO₂ or vinyl chloroformate | Carboxylation or esterification |
| Purification | Silica gel chromatography | High purity product |
| Yield | Up to ~70% isolated yield | High efficiency |
Pd/Au-Relay Catalyzed Cyclization Route
A more recent and innovative synthetic strategy involves a palladium/gold relay catalyzed reaction to construct the octahydro-1H-cyclopenta[c]pyridine skeleton with excellent diastereoselectivity.
- Starting from (Z)-1-iodo-1,6-diene and alkyne substrates.
- Sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization.
- Low palladium catalyst loading without copper additives.
- Use of IPrAuCl/AgBF₄ as gold catalyst to achieve >99.5:1 diastereoselectivity.
- The method produces piperidine derivatives bearing 1,5-enyne motifs, which can be converted to the target bicyclic structure.
- High diastereoselectivity ensures stereochemical purity.
- Mild reaction conditions and efficient catalyst system.
- Potential for structural diversification through substrate variation.
Cyclization of Suitable Precursors Followed by Functional Group Modifications
Another common approach involves:
- Cyclization of an appropriate linear or monocyclic precursor to form the bicyclic pyrrole framework.
- Subsequent selective functional group transformations, such as oxidation or reduction, to install the 5-oxo and carboxylic acid groups.
- Use of protecting groups to direct the functionalization and prevent side reactions.
This method often requires:
- Strong bases or acids to facilitate cyclization.
- Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation steps.
- Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for selective reductions.
Source: BenchChem overview, 2025
Comparative Analysis of Preparation Methods
| Aspect | Lithiation-Carboxylation Route | Pd/Au-Relay Catalyzed Cyclization | Cyclization + Functional Group Modifications |
|---|---|---|---|
| Starting Materials | N-Boc octahydrocyclopenta[c]pyrrole | (Z)-1-iodo-1,6-diene and alkyne | Linear/monocyclic precursors |
| Catalysts | None (organolithium base) | Pd and Au catalysts | Various acids/bases and oxidants/reductants |
| Temperature | Low (-78 to -50 °C) | Mild to moderate | Variable, often higher |
| Stereochemical Control | High (chiral ligand) | Very high (>99.5:1 diastereoselectivity) | Moderate, depends on conditions |
| Yield | High (up to ~70%) | High, efficient | Variable |
| Scalability | Industrially demonstrated | Emerging method, potential scale-up | Established but may be multi-step and longer |
| Complexity | Moderate | High (multi-step catalytic cycles) | Moderate to high |
Research Findings and Data Summary
- The lithiation-carboxylation method is well-documented with detailed experimental conditions and reproducible yields, making it a reliable industrial route.
- Pd/Au relay catalysis offers a novel, highly stereoselective approach that could enable access to diverse derivatives and streamline synthesis.
- Functional group modification strategies provide flexibility but may require more steps and careful condition optimization.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketonic groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid exhibit promising anticancer properties. A study demonstrated that certain analogs showed significant cytotoxic effects against human lung adenocarcinoma cells (A549) when compared to standard chemotherapeutic agents like cisplatin . This suggests potential applications in cancer therapy, particularly in targeting specific cancer pathways mediated by enzymes influenced by SHP2 activity .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies indicated that structural analogs possess activity against multidrug-resistant pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa . This positions this compound as a candidate for developing new antimicrobial agents.
Synthetic Applications
The compound serves as an important intermediate in the synthesis of more complex molecules. Its cyclic structure allows for the creation of heterocyclic compounds, which are widely recognized for their biological activities. The presence of both carboxylic acid and ketone groups enhances its utility in organic synthesis, enabling various transformations such as esterification and electrophilic aromatic substitution.
Material Science Applications
In material science, this compound can be utilized as a building block for designing novel materials with specific properties. The unique structural attributes may lead to advancements in polymer chemistry and the development of new materials with tailored functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. As a PAR1 antagonist, it inhibits the action of thrombin on platelets, thereby reducing platelet aggregation and the risk of thrombotic events . This interaction occurs through the binding of the compound to the PAR1 receptor, blocking its activation and subsequent signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic Acid
- CAS Number : 1403766-60-8
- Molecular Formula: C₈H₁₁NO₃
- Molecular Weight : 169.18 g/mol
- Key Differences: The ketone group is at the 6-position instead of 4. However, its biological activity remains understudied compared to the 5-oxo derivative .
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
- CAS Number: Not explicitly listed (see Identifier in ).
- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- Key Differences : Lacks the 5-oxo group, resulting in a fully saturated pyrrolidine ring. This modification increases hydrophobicity and may reduce interactions with polar biological targets. It is often used as a scaffold for prodrug development .
Functional Group Derivatives
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- CAS Number : 146231-54-1
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Differences : The carboxylic acid is esterified with a tert-butyl group, enhancing lipophilicity and stability under acidic conditions. This derivative is classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- CAS Number : 42346-68-9
- Molecular Formula: C₇H₁₁NO₃
- Molecular Weight : 157.16 g/mol
- Key Differences: A monocyclic analog with a methyl group at the 1-position.
Pharmacologically Active Analogs
5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic Acid (RS-37619)
- CAS Number: Not explicitly listed (see ).
- Molecular Formula: C₁₅H₁₅NO₃
- Molecular Weight : 257.29 g/mol
- Key Differences : Incorporates a benzoyl group at the 5-position and a dihydro-pyrrole ring. This compound demonstrates potent analgesic and anti-inflammatory activity, outperforming celecoxib in preclinical models .
2-Benzoyl-1-benzyl-5-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic Acid Methyl Ester
Physicochemical and Hazard Profile Comparison
Biological Activity
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid (5-OXO-OCHPCA) is a bicyclic compound notable for its unique cyclopenta[c]pyrrole structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of 5-OXO-OCHPCA, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 5-OXO-OCHPCA is , with a molecular weight of approximately 169.18 g/mol. The compound features a carboxylic acid group and a ketone group, which are significant for its reactivity and potential biological interactions. The bicyclic structure is composed of a five-membered ring fused to a six-membered ring, incorporating nitrogen, which is characteristic of many biologically active molecules.
Biological Activities
Research indicates that 5-OXO-OCHPCA exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds related to 5-OXO-OCHPCA may possess antimicrobial effects, making them potential candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Potential in Cancer Therapy : Structural analogs of 5-OXO-OCHPCA have been studied for their therapeutic potential in cancer treatment. The unique bicyclic structure may enhance receptor binding and influence metabolic pathways relevant to cancer progression.
- Neuroprotective Effects : Some studies suggest that compounds similar to 5-OXO-OCHPCA could exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
The biological efficacy of 5-OXO-OCHPCA may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that it may influence enzyme activity, thereby modulating physiological processes. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects.
Synthesis Methods
The synthesis of 5-OXO-OCHPCA can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing the carboxylic acid and ketone functionalities for various synthetic transformations.
- Condensation Reactions : Engaging the nitrogen atom in the pyrrole ring for electrophilic aromatic substitutions.
These synthetic routes not only facilitate the production of 5-OXO-OCHPCA but also allow for the creation of analogs with potentially enhanced biological activities.
Comparative Analysis with Structural Analogues
To better understand the potential applications and effectiveness of 5-OXO-OCHPCA, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Cyclopenta[c]pyrrole-2(1H)-carboxylic acid | 1630907-13-9 | Similar bicyclic structure but differs at position two. |
| Octahydrocyclopenta[c]pyrrole | 1468-87-7 | Lacks the carboxylic acid functionality; focuses on saturated rings. |
| 2-Boc-5-oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid | 1419100-98-3 | A protected form that retains similar reactivity but offers enhanced stability during synthesis processes. |
Case Studies and Research Findings
Several studies have focused on elucidating the biological activity of compounds related to 5-OXO-OCHPCA:
- Antimicrobial Activity Study : A study demonstrated that derivatives of 5-OXO-OCHPCA exhibited significant antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Mechanism Investigation : Research indicated that certain analogs could inhibit pro-inflammatory cytokines, presenting a pathway for therapeutic intervention in inflammatory diseases.
- Cancer Cell Line Testing : In vitro tests showed that some derivatives effectively inhibited cancer cell proliferation, indicating their potential role as anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid derivatives under catalytic conditions?
- Methodology : Transition metal-catalyzed hydrogenation (e.g., 10% Pd/C under 1 atm H₂) is widely used, achieving yields >95% in 4–6 hours at room temperature. For substituted derivatives, employ DMSO as a solvent with Mo(CO)₆ at 80–85°C to enhance diastereoselectivity. Post-synthesis, gradient elution chromatography (hexanes-EtOAc with 1% AcOH) effectively purifies products .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- Methodology : High-resolution ¹H NMR analysis (e.g., olefinic resonance integration) resolves diastereomer ratios, while X-ray crystallography provides absolute stereochemical confirmation. For example, NMR integration after solvent removal confirmed product ratios in hexahydro-cyclopenta[c]pyrrole derivatives . Crystallographic data from ECHA-registered analogs (e.g., rel-(3aR,6aS)-octahydro structures) serve as structural benchmarks .
Q. What safety protocols should be implemented during experimental handling based on its toxicological profile?
- Methodology : Use NIOSH-approved respirators for aerosol control and fume hoods for ventilation. The compound is classified as acutely toxic (oral, Category 4), skin-irritating (Category 2), and a respiratory sensitizer. Immediate first aid includes 15-minute eye irrigation with water and medical consultation for ingestion incidents .
Advanced Research Questions
Q. How can researchers optimize diastereomeric purity in allyl-substituted derivatives during synthesis?
- Methodology : Adjust reaction temperature (85°C vs. 80°C) and catalyst loading (1.25 eq. Mo(CO)₆) to favor major diastereomers. Post-reaction, use flash chromatography with acidic modifiers (1% AcOH in hexanes-EtOAc) to isolate isomers. For example, this approach achieved 39% yield for the major diastereomer in thiophenylmethyl derivatives .
Q. What computational approaches are validated for predicting the bioactivity of structurally analogous compounds?
- Methodology : 2D-QSAR models using Padel-derived descriptors (e.g., topological charge indices) coupled with multivariate regression in R (adjusted R² = 0.9022, p < 1.3×10⁻⁶) reliably correlate molecular features with activity. Validate models via leave-one-out cross-validation and external test sets to ensure robustness .
Q. How should contradictory yield data between reported synthetic procedures be reconciled?
- Methodology : Systematically vary parameters: catalyst type (Pd/C vs. Mo-based), H₂ pressure (balloon vs. pressurized), and reaction duration. For example, Pd/C hydrogenation at RT for 4 h achieved >95% yield , while Mo(CO)₆-mediated reactions required 2 h at 85°C for 62% yield . Apply Design of Experiments (DOE) frameworks to identify critical factors.
Q. What strategies mitigate byproduct formation during transition metal-catalyzed reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
